![molecular formula C12H8Cl2O4 B507189 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 364616-14-8](/img/structure/B507189.png)

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

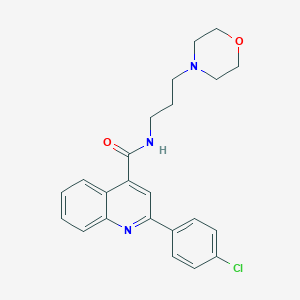

“5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12 H8 Cl2 O4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan derivatives can be complex and involves multiple steps. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a dichlorophenoxy methyl group . The presence of the furan ring and the dichlorophenoxy group can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be diverse and depend on the specific functional groups present in the molecule. For example, furan derivatives can undergo oxidation reactions . The specific reactions that “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” can undergo would depend on the reaction conditions and the reagents used.Scientific Research Applications

Thermodynamic Properties of Furan Derivatives

The solubility and thermodynamic properties of furan derivatives, including 2-methyl-5-(2,5-dichlorophenyl)furan-3-carboxylic acid, have been studied in various organic solvents. These studies contribute to understanding their behavior in different chemical environments, which is crucial for their application in scientific research (Sobechko et al., 2019).

Production and Application of Furan Derivatives

Furan derivatives, including those related to 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid, have been synthesized from biomass-derived precursors. These compounds serve as intermediates for producing biofuels and polymers, highlighting their significance in sustainable chemistry and materials science (Dutta, Wu, & Mascal, 2015).

Enzymatic Synthesis of Furan Carboxylic Acids

Enzyme cascades have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method, utilizing the catalytic promiscuity of alcohol dehydrogenases, demonstrates the potential of biocatalysis in producing biobased chemicals, including furan-2,5-dicarboxylic acid, from renewable resources (Jia, Zong, Zheng, & Li, 2019).

Synthesis and Application in Coordination Chemistry

Furan derivatives have been synthesized and used as ligands in coordination chemistry. These compounds, including those related to furan-2-carboxylic acids, show potential in forming complexes with various metal ions, which can have applications in catalysis and material science (Patel, 2020).

Electron Attachment Studies

The stability of furan rings, including those in carboxylic acid derivatives, has been studied under conditions of electron attachment. Such studies are significant for understanding the electronic properties of furan derivatives, which can have implications in fields like material science and electronics (Zawadzki, Luxford, & Kočišek, 2020).

Improved Biocatalytic Synthesis

Advancements in biocatalysis have led to improved synthesis methods for furan carboxylic acids. These methods demonstrate the potential of using biocatalysts for efficient and sustainable chemical production, which can be applied to the synthesis of various furan derivatives (Wen, Zhang, Zong, & Li, 2020).

Future Directions

Furan derivatives have been identified as important building blocks in green chemistry . They can be synthesized from biomass, making them a renewable resource . Therefore, “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” and other furan derivatives could play a significant role in the development of sustainable chemical processes and products in the future.

properties

IUPAC Name |

5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVABYPFRCFVPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507176.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)

![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)

![5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B507258.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507268.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B507270.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507274.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507278.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507279.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507282.png)